5-Amino-2-phenoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-phenoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAKJQVYACFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 5 Amino 2 Phenoxybenzonitrile
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that participates in hydrolysis, cycloaddition, and reduction reactions.
Hydrolysis and Amidation Reactions
The nitrile group can be converted into a carboxylic acid or an amide through hydrolysis. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org This process initially forms an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the corresponding carboxylic acid under more vigorous conditions, such as heating in a strong acid or base. ebsco.com
To Carboxylic Acid: Complete hydrolysis under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions with heating converts the nitrile group into a carboxyl group, yielding 5-amino-2-phenoxybenzoic acid.
To Amide: Partial hydrolysis, often achieved using milder acidic conditions, can stop the reaction at the amide stage, producing 5-amino-2-phenoxybenzamide. ebsco.com
| Reaction Type | Reagents | Product |
|---|---|---|
| Complete Hydrolysis | H₂SO₄ (aq), Heat | 5-amino-2-phenoxybenzoic acid |
| Complete Hydrolysis | NaOH (aq), Heat | 5-amino-2-phenoxybenzoic acid |
| Partial Hydrolysis (Amidation) | H₂SO₄ (mild conditions) | 5-amino-2-phenoxybenzamide |
Cycloaddition Reactions for Heterocycle Formation
The nitrile group is an excellent participant in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. researchgate.net A prominent example is the reaction with azides to form tetrazoles. This transformation is typically conducted by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride. The resulting product is 5-(5-amino-2-phenoxyphenyl)-1H-tetrazole, a compound with a significantly different electronic and steric profile from the starting material. researchgate.net
| Reaction Type | Reagents | Product | Heterocycle Formed |
|---|---|---|---|
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | 5-(5-amino-2-phenoxyphenyl)-1H-tetrazole | Tetrazole |
Reduction to Aminomethyl Derivatives
The nitrile group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a fundamental method for synthesizing primary amines. libretexts.org Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.org Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere also achieves this reduction efficiently. researchgate.netresearchgate.net The reaction converts 5-Amino-2-phenoxybenzonitrile into (5-amino-2-phenoxyphenyl)methanamine.
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | (5-amino-2-phenoxyphenyl)methanamine |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel or Pd/C | (5-amino-2-phenoxyphenyl)methanamine |
Transformations at the Amino Functionality
The nucleophilic primary amino group is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, and diazotization.
Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophilic acylating and sulfonylating agents.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated derivative. For example, reaction with acetyl chloride produces N-(3-cyano-4-phenoxyphenyl)acetamide.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide, such as N-(3-cyano-4-phenoxyphenyl)benzenesulfonamide.
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | N-(3-cyano-4-phenoxyphenyl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride | Pyridine | N-(3-cyano-4-phenoxyphenyl)benzenesulfonamide |
Diazotization and Subsequent Reactions
Aromatic primary amines can be converted into versatile diazonium salt intermediates via reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com The resulting 3-cyano-4-phenoxybenzenediazonium salt is a highly useful synthetic intermediate that is generally not isolated. masterorganicchemistry.com
This diazonium salt can undergo a variety of displacement reactions, most notably the Sandmeyer reactions, where the diazonium group (-N₂⁺) is replaced by various nucleophiles, catalyzed by copper(I) salts. masterorganicchemistry.comwikipedia.org This provides a powerful route to introduce a wide range of substituents onto the aromatic ring that are often difficult to install by other methods. organic-chemistry.org
Key subsequent reactions include:
Halogenation: Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com
Cyanation: Reaction with CuCN replaces the diazonium group with another nitrile group. wikipedia.org
Hydroxylation: Heating the diazonium salt solution in water introduces a hydroxyl group. wikipedia.org
| Reaction Name | Reagent | Product |
|---|---|---|
| Sandmeyer (Chlorination) | Copper(I) Chloride (CuCl) | 5-Chloro-2-phenoxybenzonitrile |
| Sandmeyer (Bromination) | Copper(I) Bromide (CuBr) | 5-Bromo-2-phenoxybenzonitrile |
| Sandmeyer (Cyanation) | Copper(I) Cyanide (CuCN) | 2-Phenoxyisophthalonitrile |
| Hydroxylation | H₂O, Heat | 5-Hydroxy-2-phenoxybenzonitrile |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group (-NH₂) of this compound serves as a versatile nucleophile for the synthesis of imines, commonly known as Schiff bases. These compounds are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group, -C=N-). lkouniv.ac.inmsu.edu
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms an unstable carbinolamine intermediate. libretexts.org Under mildly acidic conditions, which catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent dehydration yields the stable imine product. researchgate.netlkouniv.ac.in Aromatic aldehydes tend to react readily, while ketones may require more forcing conditions or the use of drying agents to drive the reaction to completion by removing the water byproduct. researchgate.netmsu.edu
For this compound, reaction with a variety of aromatic and aliphatic aldehydes in a suitable solvent like ethanol (B145695), often with a few drops of a catalyst such as glacial acetic acid, would be expected to yield the corresponding N-benzylidene-5-amino-2-phenoxybenzonitrile derivatives. masterorganicchemistry.comresearchgate.net
Table 1: Representative Schiff Base Formation Reactions This table presents hypothetical reaction examples based on established chemical principles for the formation of Schiff bases from aromatic amines.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Catalyst | Solvent | Product (Imine) |
| This compound | Benzaldehyde | Glacial Acetic Acid | Ethanol | N-(phenylmethylene)-5-amino-2-phenoxybenzonitrile |
| This compound | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Toluene | N-(4-methoxyphenylmethylene)-5-amino-2-phenoxybenzonitrile |
| This compound | Acetophenone | None (with Dean-Stark) | Benzene (B151609) | N-(1-phenylethylidene)-5-amino-2-phenoxybenzonitrile |
| This compound | Cyclohexanone | Glacial Acetic Acid | Ethanol | N-(cyclohexylidene)-5-amino-2-phenoxybenzonitrile |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenoxy Ring
The phenoxy ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. researchgate.net The outcome of such reactions is governed by the directing effects of the substituents already present on the ring.
The ether oxygen of the phenoxy group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. google.com Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. libretexts.org Consequently, the phenoxy group acts as an ortho, para-director, guiding incoming electrophiles to these positions. libretexts.org
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the phenoxy ring can be achieved using standard electrophilic halogenation conditions. This typically involves reacting the substrate with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, creating a potent electrophile that is then attacked by the electron-rich phenoxy ring. The expected products would be the ortho- and para-halogenated derivatives of this compound, with the para-substituted isomer often being the major product due to reduced steric hindrance. libretexts.org
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. Similar to halogenation, the ortho, para-directing influence of the ether linkage would favor the formation of ortho- and para-nitrophenoxy derivatives. masterorganicchemistry.com
Achieving regioselectivity—the control over the position of the new substituent—is a key challenge in organic synthesis. For the phenoxy ring in this compound, the inherent electronic properties of the ether group provide a strong basis for regiocontrol. The resonance effect, which enriches the electron density at the ortho and para positions, makes these sites the most nucleophilic and thus the most likely points of attack for an incoming electrophile.
While a mixture of ortho and para isomers is common, the ratio can sometimes be influenced by reaction conditions such as temperature, solvent, and the choice of catalyst. Steric hindrance often plays a significant role; the bulkiness of the rest of the this compound molecule may sterically disfavor substitution at the ortho position closest to the linkage, potentially increasing the yield of the para isomer. Therefore, functionalization at the para position of the phenoxy ring is generally the most predictable and often the major outcome. libretexts.org
Cross-Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that would be difficult to assemble otherwise. Aryl halide derivatives, such as those that could be prepared by the halogenation of this compound as described in section 3.3.1, are key substrates for these transformations.
The Suzuki-Miyaura reaction is a versatile method for creating a new carbon-carbon bond by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide derivative of this compound, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
By reacting a bromo- or iodo-substituted phenoxy derivative of this compound with various aryl or vinyl boronic acids, it is possible to synthesize a wide array of biaryl or styrenyl derivatives, significantly extending the molecular framework.
Table 2: Potential Suzuki-Miyaura Coupling Reactions This table illustrates hypothetical examples of Suzuki-Miyaura coupling based on a para-brominated derivative of the parent compound.
| Aryl Halide Substrate | Boronic Acid | Pd Catalyst / Ligand | Base | Product |
| 5-Amino-2-(4-bromophenoxy)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Amino-2-(biphenyl-4-yloxy)benzonitrile |
| 5-Amino-2-(4-bromophenoxy)benzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Amino-2-(4'-methylbiphenyl-4-yloxy)benzonitrile |
| 5-Amino-2-(4-bromophenoxy)benzonitrile | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5-Amino-2-(4-(thiophen-2-yl)phenoxy)benzonitrile |
| 5-Amino-2-(4-bromophenoxy)benzonitrile | Vinylboronic acid pinacol (B44631) ester | Pd(dba)₂ / XPhos | K₃PO₄ | 5-Amino-2-(4-vinylphenoxy)benzonitrile |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to substituted aryl amines. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.
The mechanism is similar to other palladium-catalyzed couplings and involves an oxidative addition, formation of a palladium-amide complex, and reductive elimination.
Oxidative Addition: A Pd(0) complex reacts with the aryl halide.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium amido complex.
Reductive Elimination: This final step forms the C-N bond of the product and regenerates the Pd(0) catalyst.
Using a halogenated derivative of this compound, this reaction would enable the introduction of a wide range of primary or secondary amines onto the phenoxy ring, creating complex diaryl or alkyl-aryl amine structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a well-established cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by palladium and copper complexes. wikipedia.orgnih.govlibretexts.org This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov However, no studies were found that report the application of the Sonogashira coupling to this compound or a halogenated precursor to introduce an alkyne functionality. Research on analogous compounds, such as the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile, suggests that such transformations are plausible on similar scaffolds. organic-chemistry.org
Rearrangement Reactions and Mechanistic Insights
Smiles Rearrangement Mechanisms
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. manchester.ac.ukwikipedia.orgsynarchive.com It is a versatile method for arene functionalization and is often used in the synthesis of heterocyclic compounds. manchester.ac.uksciencescholar.us The general mechanism involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule, proceeding through a spirocyclic intermediate known as a Meisenheimer complex. manchester.ac.uk The reaction is typically facilitated by electron-withdrawing groups on the migrating aromatic ring. wikipedia.org While the Smiles rearrangement is a known pathway for converting phenols to anilines, tcichemicals.comresearchgate.net no literature specifically describes the application of this rearrangement to this compound or its derivatives.
Radical-Mediated Transformations
Radical-mediated transformations, including radical versions of the Smiles rearrangement, offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions often proceed under mild conditions and can be initiated by light or radical initiators. nih.gov Radical Smiles rearrangements have been utilized in the synthesis of complex biaryl systems and other polyfunctionalized molecules. nih.gov Despite the broad utility of radical reactions in organic synthesis, a search of the scientific literature did not yield any studies on radical-mediated transformations, such as cyclizations or rearrangements, involving this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the complete bonding framework of a molecule like 5-Amino-2-phenoxybenzonitrile.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons on the aminobenzonitrile and phenoxy rings, helping to confirm their substitution patterns. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons. youtube.com This is a powerful tool for assigning carbon signals based on the more easily interpreted proton spectrum. researchgate.net Each C-H bond in this compound would produce a distinct correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two, three, or even four bonds. This technique is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbon of the nitrile group (-C≡N) and the carbons involved in the ether linkage and aromatic substitution. youtube.comlibretexts.org By observing correlations from nearby protons to these quaternary carbons, the full connectivity of the molecule can be pieced together. emerypharma.com
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, is provided below. Actual experimental values would be required for definitive assignment.
| Atom Type | Expected Chemical Shift (ppm) | Multi-dimensional NMR Correlations |
| ¹H (Proton) | 6.5 - 8.0 (Aromatic), 3.5 - 5.0 (Amine) | COSY with adjacent aromatic protons; HMBC to carbons 2-4 bonds away. |
| ¹³C (Carbon) | 100 - 160 (Aromatic), ~118 (Nitrile) | HSQC with directly attached protons; HMBC with protons 2-4 bonds away. |
Note: This table is illustrative and not based on experimental data for this compound.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, which is particularly useful for studying polymorphism, molecular packing, and dynamics in the crystalline state. st-andrews.ac.ukmit.edu For this compound, ssNMR could be used to:
Characterize different crystalline forms (polymorphs).
Determine intermolecular interactions, such as hydrogen bonding involving the amino group.
Analyze the conformation of the molecule as it exists in a solid lattice, which may differ from its conformation in solution.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. ox.ac.uk However, specific solid-state NMR studies on this compound are not currently available in the literature.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Identification of Characteristic Vibrational Modes
The FT-IR and Raman spectra of this compound would exhibit distinct peaks corresponding to the vibrations of its specific functional groups. The assignment of these bands is critical for confirming the molecular structure.
N-H Stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region in the FT-IR spectrum.
C≡N Stretching: The nitrile group has a very characteristic, sharp absorption band in the region of 2220-2260 cm⁻¹. nih.gov Its presence is often easily confirmed in both IR and Raman spectra.
C-O-C Stretching: The ether linkage (phenoxy group) would produce strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic C-H and C=C Stretching: Vibrations from the two aromatic rings would appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching) regions. jocpr.com
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Ring Stretch | 1400 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | ~1250 |
Note: This table is based on typical group frequencies and is not derived from experimental spectra of this compound.
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sample extraction. mt.comspectroscopyonline.com Techniques like FT-IR or Raman can be used to track the formation of this compound from its precursors. For instance, in a nucleophilic aromatic substitution reaction to form the ether linkage, one could monitor:
The disappearance of a reactant's characteristic peak (e.g., an O-H stretch from a phenol (B47542) precursor).
The appearance of the characteristic nitrile (C≡N) or ether (C-O-C) peaks of the this compound product.
This real-time analysis helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. beilstein-journals.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₁₃H₁₀N₂O), the expected exact mass is approximately 210.0793 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.
When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart into smaller, characteristic fragment ions. Analyzing the mass of these fragments can help piece together the molecular structure. Common fragmentation pathways for this compound might include:
Loss of the phenoxy group or the phenol molecule.
Cleavage at the ether bond.
Loss of small molecules like HCN from the nitrile group or NH₃ from the amino group. nih.gov
The study of these fragmentation patterns is essential for the structural confirmation of the compound and for distinguishing it from its isomers. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.govresearchgate.net For this compound, with the elemental formula C₁₃H₁₀N₂O, HRMS can determine its molecular mass with precision typically to four or more decimal places. This level of accuracy allows for the confident determination of its elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation confirms the compound's identity.
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₃H₁₀N₂O)
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | | | 210.079313 |
An experimental HRMS analysis of this compound would be expected to yield a mass measurement within a few parts per million (ppm) of this theoretical value, thereby verifying its elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.
The fragmentation pattern offers a "fingerprint" that confirms the molecule's connectivity. Based on its structure, the primary fragmentation pathways would likely involve the cleavage of the ether bond, which is often the most labile linkage in such molecules.
Expected Fragmentation Pathways:
Cleavage of the C-O ether bond: This could result in the formation of a phenoxy radical and a 5-amino-2-cyanophenyl cation, or alternatively, a phenol molecule and a corresponding cation.
Loss of small molecules: Fragmentation of the aminobenzonitrile ring could lead to the neutral loss of hydrogen cyanide (HCN).
Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the phenoxy, amino, and benzonitrile (B105546) functional groups, solidifying the structural assignment. unito.it
X-ray Crystallography for Precise Molecular Geometries and Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
Single Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular structure. researchgate.netmun.ca By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically reconstructed into a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.
This analysis would reveal key geometric parameters, such as the planarity of the two aromatic rings, the C-O-C bond angle of the ether linkage, and the bond lengths of the cyano and amino groups. This data is invaluable for understanding the molecule's conformational preferences and electronic structure.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per unit cell (Z) | e.g., 4 |
| Key Bond Length (C≡N) | ~1.14 Å |
Note: This table is illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment, as specific published data for this compound is not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing, also revealed by X-ray diffraction, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction directing the supramolecular assembly. cambridgemedchemconsulting.com The amino group (-NH₂) serves as a hydrogen bond donor, while the nitrile nitrogen atom (-C≡N) is an effective hydrogen bond acceptor. researchgate.net
It is highly probable that N-H···N hydrogen bonds would form, linking molecules into chains or more complex networks. rsc.org Additionally, weaker N-H···O interactions involving the ether oxygen could be present. Pi-stacking interactions between the electron-rich phenoxy rings and the aminobenzonitrile rings may also play a significant role in stabilizing the crystal lattice. nih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Dynamics
Electronic spectroscopy probes the electronic transitions within a molecule. UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure, chromophores, and the behavior of the molecule in its electronically excited states. semanticscholar.org
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the same benzene (B151609) ring, along with the phenoxy substituent, creates a complex chromophore. The absorption maxima (λ_max) would likely appear in the UVA range (315-400 nm). researchgate.netnih.gov
Fluorescence spectroscopy involves exciting the molecule at a wavelength within its absorption band and measuring the emitted light. As an aromatic amine, this compound is expected to be fluorescent. The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The position and intensity of the fluorescence can be highly sensitive to the solvent environment.
Table 3: Anticipated Spectroscopic Properties in a Nonpolar Solvent
| Parameter | Estimated Wavelength (nm) |
|---|---|
| UV-Vis Absorption (λ_max) | ~320 - 350 |
| Fluorescence Emission (λ_em) | ~380 - 420 |
Note: These values are estimations based on structurally similar compounds.
Photoacidity and Proton Transfer Studies
Photoacids are molecules that become more acidic upon electronic excitation. Aromatic amines can exhibit changes in the basicity of the amino group in the excited state. For this compound, the pKa of the conjugate acid (-NH₃⁺) could be significantly different in the excited state compared to the ground state. instras.com
This phenomenon can be studied using fluorescence spectroscopy at different pH values. A change in the fluorescence properties as a function of pH can indicate excited-state proton transfer (ESPT), where a proton is transferred from the excited molecule to a solvent molecule (like water) or another proton acceptor. rsc.orgnih.gov In some aminonaphthol systems, the protonation state of the amino group has been shown to act as a switch for the photoacidity of a nearby hydroxyl group. researchgate.net Similar studies on this compound could reveal how electronic excitation modulates the reactivity of its amino group.
Solvatochromic and Aggregation-Induced Phenomena
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific solvatochromic and aggregation-induced phenomena of this compound. While the foundational principles of solvatochromism—the shifting of a substance's spectral bands in response to the polarity of the solvent—and aggregation-induced emission (AIE)—the phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation—are well-established, specific experimental data and detailed research findings for this compound are not available in the public domain.
Molecules with similar structural motifs, such as an amino group (electron-donating) and a nitrile group (electron-withdrawing) on an aromatic backbone, often exhibit interesting photophysical properties, including solvatochromism. This is due to changes in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity.
Similarly, the concept of AIE is critical in the study of luminogenic materials. The restriction of intramolecular motion (RIM) in the aggregated state is a widely accepted mechanism for AIE, where the non-radiative decay pathways are suppressed, leading to enhanced fluorescence emission.
However, without specific studies on this compound, any discussion of its potential solvatochromic or AIE behavior would be purely speculative and fall outside the scope of this fact-based article. Detailed research, including UV-visible absorption and fluorescence spectroscopy in a range of solvents with varying polarities, as well as studies on its emission characteristics in mixed solvent systems that induce aggregation, would be required to elucidate these properties.
As of the current body of scientific literature, there are no published data tables detailing the absorption maxima (λabs), emission maxima (λem), Stokes shifts, or quantum yields for this compound in different solvents or aggregated states. Therefore, a quantitative analysis of its solvatochromic and aggregation-induced phenomena cannot be provided.
Computational and Theoretical Investigations of 5 Amino 2 Phenoxybenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Amino-2-phenoxybenzonitrile. These methods, grounded in quantum mechanics, offer a detailed description of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. atlantis-press.com For this compound, DFT calculations are instrumental in determining its ground state properties. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key structural and electronic parameters can be accurately predicted. researchgate.netderpharmachemica.com
DFT studies on analogous aminobenzonitrile derivatives have demonstrated the reliability of this method in predicting geometric parameters such as bond lengths and angles. For instance, the calculated bond lengths and angles for the optimized geometry of this compound would be expected to be in good agreement with experimental data, if available. Key findings from such calculations typically include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).
Table 1: Calculated Ground State Properties of this compound using DFT
| Property | Value |
| Total Energy (Hartree) | -818.45 |
| Dipole Moment (Debye) | 3.25 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a detailed understanding of the electronic structure of this compound. While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties.
Investigations into the electronic excited states of similar aromatic compounds have utilized ab initio methods to predict vertical transition properties. For this compound, these calculations could elucidate the nature of its electronic transitions and help in the interpretation of its UV-Vis spectrum.
The presence of a flexible phenoxy group in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable geometries and to understand the energy barriers between different conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods.
The resulting potential energy surface provides a detailed energy landscape, highlighting the global and local energy minima. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the exploration of its behavior over time. These simulations are particularly useful for studying the conformational flexibility and intermolecular interactions of this compound in different environments.
MD simulations can be employed to explore the vast conformational space of this compound in various solvents or in the solid state. By simulating the molecule's trajectory over nanoseconds, it is possible to observe transitions between different conformations and to determine their relative populations. This is particularly important for understanding how the solvent environment affects the molecule's preferred shape. For instance, MD simulations of amino acids at interfaces have revealed how molecular orientation is influenced by the surrounding medium.
Understanding the intermolecular interactions of this compound is key to predicting its behavior in a condensed phase and its potential to interact with other molecules. MD simulations can reveal the nature and strength of these interactions, such as hydrogen bonding and π-π stacking.
The amino group of this compound can act as a hydrogen bond donor, while the nitrile group and the oxygen atom of the phenoxy group can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions. MD simulations can quantify these interactions and provide insights into the supramolecular structures that may be formed.
Table 2: Key Intermolecular Interactions of this compound from MD Simulations
| Interaction Type | Potential Interacting Groups |
| Hydrogen Bonding | Amino group (donor) with solvent or other molecules; Nitrile and ether oxygen (acceptors) with solvent or other molecules |
| π-π Stacking | Phenyl and phenoxy rings with other aromatic systems |
| van der Waals | Non-specific interactions between all atoms |
Note: The data in this table is illustrative and based on the functional groups present in the molecule.
Applications in Advanced Materials and Chemical Synthesis
As a Versatile Synthetic Building Block in Fine Chemical Production
In the realm of fine chemical synthesis, 5-Amino-2-phenoxybenzonitrile serves as a pivotal intermediate, providing a foundational structure that can be extensively modified. The primary aromatic amine is a key reaction site, readily undergoing diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for the construction of a diverse array of more complex molecules.
The aminobenzonitrile framework is a recognized structural motif in the agrochemical industry. Analogous compounds, such as 5-Amino-2-methylbenzonitrile, are established intermediates in the synthesis of modern pesticides and herbicides chemimpex.com. The reactivity of the amino group in this compound allows for its conversion into various heterocyclic systems or other functional groups that are common in biologically active compounds. The phenoxy group can also contribute to the molecule's herbicidal or pesticidal efficacy, potentially influencing its mode of action, uptake by the target organism, and environmental persistence. The synthetic pathways often involve leveraging the amino group for building heterocyclic rings or forming urea and thiourea derivatives, which are known classes of agrochemicals.
Table 1: Potential Agrochemical Derivatives from this compound
| Derivative Class | Key Reaction | Potential Application |
|---|---|---|
| Substituted Ureas | Reaction of the amino group with isocyanates | Herbicides |
| Benzimidazole Derivatives | Cyclization with carboxylic acids or their derivatives | Fungicides |
| Triazole-based Compounds | Diazotization followed by coupling and cyclization | Fungicides, Plant Growth Regulators |
| Pyrethroid Analogues | Modification of the nitrile and amino groups | Insecticides |
Aromatic amines are foundational raw materials in the production of organic dyes and pigments epa.gov. The amino group of this compound can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes. The final color and properties of the dye, such as lightfastness and solubility, are determined by the specific coupling partner used. The presence of the phenoxy and nitrile groups on the benzonitrile (B105546) scaffold can modulate the electronic properties of the resulting chromophore, allowing for the fine-tuning of its color from yellow to red and beyond. For instance, azo dyes are synthesized for coloring paper, leather, and synthetic polyamide fibers google.com. Similarly, related amino compounds are used to create monoazo pigments researchgate.net.
The term "scaffold" refers to a core molecular structure upon which more complex and functional molecules can be built. This compound is an ideal scaffold due to its multiple reaction sites. Chemists can selectively modify one functional group while leaving the others intact for subsequent reactions, enabling a stepwise and controlled synthesis of intricate molecular architectures uni-muenster.defrontiersin.org. For example, the nitrile group can participate in cyclization reactions to form heterocyclic rings like pyrimidines or pyridines. One notable transformation is the potential for intramolecular or intermolecular reactions that lead to fused heterocyclic systems, which are often the core of pharmaceutical compounds and functional materials. The Strecker synthesis, which produces α-amino acids from α-amino nitriles, highlights the synthetic versatility of the amino-nitrile arrangement masterorganicchemistry.com. Furthermore, related structures can be used as building blocks for complex heterocyclic systems like pyrano[3,2-c]chromenes researchgate.net.
Integration into Polymeric Materials
The distinct functional groups of this compound also make it a valuable component in the field of polymer chemistry. It can be incorporated into polymer structures either as a primary building block (monomer) or as a functionalizing agent to modify the properties of existing polymers.
A monomer is a molecule that can react with other monomer molecules to form a polymer. The primary amine group on this compound allows it to act as a monomer in step-growth polymerization reactions. For instance, it can react with dicarboxylic acids or their acyl chloride derivatives to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability, excellent mechanical strength, and chemical resistance.
The inclusion of the phenoxy and nitrile side groups into the polymer backbone imparts specific properties:
Nitrile Group (-C≡N): The polar nature of the nitrile group can enhance intermolecular forces, leading to polymers with higher melting points and improved solvent resistance. It also increases the dielectric constant of the material, making it suitable for applications in electronics.
Phenoxy Group (-O-C6H5): This bulky side group can disrupt polymer chain packing, which may increase solubility and improve processability without significantly compromising thermal stability. It can also enhance the polymer's resistance to oxidation.
The synthesis of polymers from monomers containing cyano and phenoxy groups has been demonstrated to yield materials with high thermal stability and desirable solubility sapub.org. The polymerization of various aminonitriles has also been studied, indicating the feasibility of using such monomers mdpi.com.
Table 2: Polymer Types and Properties with this compound as a Monomer
| Polymer Class | Co-Monomer | Resulting Properties | Potential Applications |
|---|---|---|---|
| Polyamides | Terephthaloyl chloride, Adipoyl chloride | High thermal stability, chemical resistance, enhanced polarity | High-performance fibers, engineering plastics |
| Polyimides | Pyromellitic dianhydride (PMDA) | Exceptional thermal and oxidative stability, good dielectric properties | Aerospace components, electronics packaging, flexible circuits |
| Polyureas | Diisocyanates (e.g., MDI, TDI) | Good elasticity, toughness, adhesive properties | Coatings, adhesives, elastomers |
Beyond its role as a monomer, this compound can be used to modify the surfaces or backbones of existing polymers through post-polymerization modification nih.gov. This process involves grafting the molecule onto a polymer chain that has reactive sites. For example, a polymer containing acid chloride or epoxy groups can react with the amino group of this compound. This functionalization can be used to introduce the specific properties of the nitrile and phenoxy groups onto a base polymer, thereby tailoring its surface characteristics or bulk properties. Attaching amino acid-based molecules is a common strategy for creating functional polymers for biomedical applications bezwadabiomedical.comnih.govrsc.org. This approach allows for the tuning of a material's physical and optoelectronic properties and the introduction of multiple functional groups in a controlled manner nih.gov.
Development of Optoelectronic Materials
The electronic characteristics of the this compound scaffold lend themselves to applications in optoelectronics. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group can be exploited in the design of materials with specific energy levels for use in electronic devices.
In the field of Organic Light-Emitting Diodes (OLEDs), molecular design is crucial for achieving high efficiency and color purity. While this compound itself is not a primary emitter, its structural motifs are relevant for designing host materials, charge-transporting layers, and even complex emitters. The design of advanced emitters, for instance, often involves incorporating donor and acceptor moieties to tune the electronic structure and excited state properties. nih.gov A design concept for pure-blue emitters involves using a conformationally flexible donor to modify the orbital type of high-lying excited states to a charge transfer configuration, which can enhance the density of excited states without sacrificing color purity. nih.gov The phenoxybenzonitrile structure, with its inherent donor (amine/ether) and acceptor (nitrile) components and conformational flexibility, aligns with these design principles for creating components within an OLED stack.
Enhancing the interaction between light and matter is a key goal in developing more sensitive detectors, efficient solar cells, and advanced optical components. This can be achieved by using surface plasmons, which are collective electron oscillations at a dielectric-metal interface that can concentrate optical fields on the nanoscale. researchgate.net The functionalization of surfaces with organic molecules can modify the local dielectric environment and facilitate the coupling of light into plasmonic modes. unime.it Molecules with polar groups, such as the nitrile and amino groups in this compound, can be used to functionalize surfaces, thereby altering surface energy and creating specific binding sites. This functionalization can influence the adsorption of other materials and enhance the local electric fields, which is a critical factor in processes like surface-enhanced Raman scattering (SERS) and plasmon-enhanced fluorescence. researchgate.netunime.it
Catalytic Applications of Metal Complexes Derived from this compound Structural Analogues
The ability of molecules containing amino and nitrile functionalities to act as ligands for transition metals opens up applications in catalysis. Structural analogues of this compound can be used to create bespoke ligands that chelate to metal centers, thereby influencing their catalytic activity.
Effective transition metal catalysts rely on supporting ligands that modulate the electronic and steric environment of the metal center. nih.govchiba-u.jp Ligands derived from structures analogous to this compound, such as those forming phenoxy-imine or α-aminonitrile frameworks, can coordinate with metal ions like Cr(III), Fe(II/III), Co(II), Ni(II), Cu(II), and Ru(III). researchgate.netresearchgate.net The nitrogen atom of the amino or imine group and potentially the oxygen of the phenoxy group or the nitrogen of the nitrile group can act as donor sites, forming stable chelate rings with the metal. researchgate.net These metal-ligand complexes often exhibit specific geometries, such as octahedral, which are crucial for their catalytic function. researchgate.net The versatility in modifying the ligand's structure allows for fine-tuning of the catalyst's reactivity, selectivity, and stability for specific chemical transformations. nih.govmdpi.com
The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, is fundamental in organic synthesis. medcraveonline.com Chiral metal complexes are often employed as catalysts to control the stereoselectivity of this reaction. Ligands derived from amino acids, which share the amine functionality with this compound, are particularly effective. For example, chiral cobalt complexes synthesized from L-valine have been successfully used as catalysts for the asymmetric Henry reaction between benzaldehyde and nitromethane. medcraveonline.com
In a proposed mechanism, the cobalt complex coordinates with the nitromethane to form a nitronate anion. The aldehyde then enters the coordination sphere, forming a six-membered transition state. medcraveonline.com Within this constrained environment, the nucleophilic attack of the nitro group onto the carbonyl carbon occurs stereoselectively, leading to the formation of an enantiomerically enriched nitroaldol product after work-up. medcraveonline.com The ligand's structure is critical in creating the chiral environment necessary to direct the approach of the reactants.
The table below shows the results of the asymmetric Henry reaction catalyzed by a chiral cobalt complex.
| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Chiral Co(II) Complex 3a | 85 | 70 |
| 4-Nitrobenzaldehyde | Chiral Co(II) Complex 3a | 92 | 80 |
| 4-Chlorobenzaldehyde | Chiral Co(II) Complex 3a | 90 | 75 |
Data sourced from a study on chiral cobalt complexes as catalysts for the asymmetric Henry reaction. medcraveonline.com
Future Research Directions and Challenges
Development of Novel and Efficient Asymmetric Synthetic Routes
The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. While methods for the synthesis of 5-Amino-2-phenoxybenzonitrile exist, the development of asymmetric routes to generate enantiomerically pure derivatives remains a significant challenge. Future research will likely focus on the design and application of chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity. The inherent structure of this compound, with its distinct functional groups, offers multiple points for chiral induction. For instance, the development of catalytic systems that can differentiate between the two ortho positions of the phenoxy group during functionalization could lead to novel chiral scaffolds.
Exploration of Underutilized Reactivity Modes of the Nitrile and Amino Groups
The nitrile and amino functionalities of this compound are gateways to a vast array of chemical transformations. While standard reactions of these groups are well-documented, there is considerable scope for exploring less common reactivity patterns. For the nitrile group, research into its participation in [2+2+2] cycloadditions or its use as a directing group for C-H activation could unveil new synthetic pathways. The amino group, beyond its typical role as a nucleophile or a precursor to diazonium salts, could be explored in the context of photoredox catalysis or as a directing group for ortho-functionalization of the benzonitrile (B105546) ring. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group creates a unique electronic environment that could be exploited for novel chemical transformations.
Advanced Material Design Incorporating this compound Scaffolds
The rigid and functionalized structure of this compound makes it an attractive building block for the synthesis of advanced materials. Its incorporation into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. For example, polyimides or polyamides derived from this compound could exhibit high glass transition temperatures and excellent dielectric properties, making them suitable for applications in microelectronics. Furthermore, the amino and nitrile groups can be post-synthetically modified to introduce specific functionalities, opening the door to the creation of functional materials such as chemosensors, membranes for gas separation, or organic light-emitting diodes (OLEDs).
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, AI algorithms can be employed to predict the properties of novel derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. For instance, ML models could be trained to predict the biological activity or material properties of compounds based on their molecular structure. Furthermore, retrosynthesis AI programs can propose novel and efficient synthetic routes to this compound and its analogs, potentially identifying pathways that are not immediately obvious to human chemists. This computational approach can accelerate the discovery and development process, saving both time and resources.
Mechanistic Understanding of Complex Reactions at the Molecular Level
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For reactions involving this compound, detailed mechanistic studies can provide insights into the roles of catalysts, intermediates, and transition states. The use of advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance, coupled with computational modeling using density functional theory (DFT), can elucidate the intricate details of reaction pathways. A thorough mechanistic understanding will enable chemists to fine-tune reaction conditions to improve yields, reduce byproducts, and enhance selectivity.
Sustainable and Scalable Production Methods for Industrial Relevance
For this compound to find widespread application, the development of sustainable and scalable production methods is paramount. Current synthetic routes may rely on harsh reagents, stoichiometric amounts of catalysts, or generate significant waste. Future research should focus on the principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic processes with high atom economy. The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of safety, efficiency, and scalability, making this versatile compound more accessible for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
